4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes both pyrazole and quinoline moieties, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: It is studied for its potential as an anti-inflammatory and analgesic agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biology: It is explored for its antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
Receptor Binding: It binds to specific receptors on the cell surface, modulating signal transduction pathways involved in inflammation and pain.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure, used as a scaffold in various drugs.
Pyrazole: Another parent compound, known for its anti-inflammatory and analgesic properties.
4-Hydroxy-2-quinolones: Compounds with similar biological activities, used in drug research and development.
Uniqueness
4-Amino-7-(3-methoxyphenyl)-1,3-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its combined pyrazole and quinoline moieties, which contribute to its diverse chemical reactivity and broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-amino-7-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C19H20N4O2/c1-10-16-18(20)17-14(21-19(16)23(2)22-10)8-12(9-15(17)24)11-5-4-6-13(7-11)25-3/h4-7,12H,8-9H2,1-3H3,(H2,20,21) |
InChI Key |
VWPDIXZEPROFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC(=CC=C4)OC)C(=C12)N)C |
Origin of Product |
United States |
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